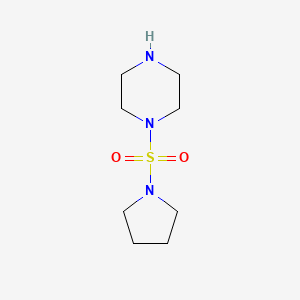

1-(Pyrrolidine-1-sulfonyl)piperazine

描述

Contextualization within Modern Medicinal Chemistry and Drug Discovery Paradigms

Historical and Contemporary Significance of Pyrrolidine (B122466) as a Versatile Pharmacophore in Drug Design

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals. mdpi.comresearchgate.net Its prevalence in drug design is a testament to its remarkable versatility and favorable physicochemical properties. google.com Historically, the pyrrolidine ring has been identified in a wide array of alkaloids with potent biological activities. mdpi.comnih.gov In contemporary drug discovery, it is recognized as one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the United States Food and Drug Administration (FDA). researchgate.net

The significance of the pyrrolidine scaffold can be attributed to several key features:

Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring provides a three-dimensional framework that can effectively explore the often complex and non-planar binding sites of biological targets. researchgate.netresearchgate.net This "pseudorotation" allows for a greater exploration of pharmacophore space compared to flat, aromatic systems. researchgate.netresearchgate.net

Stereochemical Richness: The potential for multiple stereogenic centers on the pyrrolidine ring allows for the generation of a diverse array of stereoisomers, each with potentially unique biological activities and target selectivities. researchgate.netresearchgate.net This stereochemical diversity is a powerful tool for optimizing drug-target interactions.

Physicochemical Properties: The nitrogen atom imparts basicity and hydrophilicity, which can be fine-tuned through substitution to optimize pharmacokinetic properties such as solubility and bioavailability. google.com The pyrrolidine nitrogen is a privileged site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. researchgate.net

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists. researchgate.netresearchgate.net

The pyrrolidine motif is a key component in a wide range of therapeutic agents, including antiviral medications, anticancer drugs, central nervous system agents, and antihypertensives. nih.govresearchgate.netmdpi.com Its continued presence in recently approved drugs underscores its enduring importance in modern drug design. researchgate.netresearchgate.net

Importance of Piperazine (B1678402) as a Privileged Structure in Bioactive Compounds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.govbohrium.com This designation stems from its frequent appearance in a vast number of biologically active compounds across diverse therapeutic areas, including anticancer, antiviral, and antipsychotic agents. nih.govnih.govbenthamdirect.comnih.gov

The utility of the piperazine core in drug design is multifaceted:

Improved Pharmacokinetic Properties: The two basic nitrogen atoms of the piperazine ring can significantly enhance the aqueous solubility and oral bioavailability of a drug candidate. nih.govnih.gov By modulating the pKa of these nitrogens through appropriate substitution, medicinal chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of structural rigidity, which can be advantageous for pre-organizing appended pharmacophoric groups for optimal interaction with a biological target. nih.gov

Versatile Linker: The piperazine moiety often serves as a versatile linker, connecting different pharmacophoric elements within a molecule. nih.gov Its diamine nature allows for the introduction of substituents at two distinct points, enabling the exploration of structure-activity relationships.

Hydrogen Bonding Capabilities: The nitrogen atoms of the piperazine ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules such as enzymes and receptors. nih.gov

The piperazine nucleus is a key structural feature in numerous blockbuster drugs, highlighting its profound impact on pharmaceutical development. bohrium.comnih.gov Its ability to impart favorable properties makes it a go-to scaffold for medicinal chemists seeking to optimize lead compounds.

Functional and Mechanistic Role of Sulfonamide Linkages in Bioactive Molecules

The sulfonamide functional group (-SO₂NH-) is a critical pharmacophore that has been a cornerstone of medicinal chemistry for nearly a century. Its discovery ushered in the era of antibacterial chemotherapy and it continues to be a key component in a wide range of modern therapeutic agents. The sulfonamide moiety is not merely a passive linker but plays an active role in the biological activity of molecules through several mechanisms:

Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes. The classical antibacterial sulfonamides, for instance, act as competitive inhibitors of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. They also form the basis for carbonic anhydrase inhibitors, diuretics, and some hypoglycemic agents.

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as amides or carboxylic acids. This substitution can lead to improved metabolic stability, altered hydrogen bonding patterns, and modulated physicochemical properties.

Structural Rigidity and Directionality: The tetrahedral geometry of the sulfur atom in the sulfonamide linkage imparts a defined three-dimensional structure and directionality to the molecule, which can be crucial for precise positioning within a target's binding site.

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), enabling strong and specific interactions with biological targets.

The versatility of the sulfonamide linkage is evident in its presence in drugs targeting a wide array of diseases, including bacterial infections, inflammation, diabetes, and cancer.

Overview of Research Trajectories for Sulfonyl-Pyrrolidine-Piperazine Hybrid Systems

The logical progression from understanding the individual merits of the pyrrolidine, piperazine, and sulfonamide moieties is to explore their synergistic potential in hybrid molecular architectures. Research into sulfonyl-pyrrolidine-piperazine systems has followed a trajectory aimed at leveraging the combined strengths of these scaffolds to address specific therapeutic challenges.

Initial forays into this area have largely been driven by the desire to create novel inhibitors for well-validated drug targets. For example, researchers have designed and synthesized pyrrolidine sulfonamide derivatives as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in the regulation of glucose homeostasis, highlighting the potential of this scaffold in the development of new anti-diabetic agents. mdpi.com

Furthermore, the exploration of these hybrid systems has extended to the central nervous system. Pyrrolidine sulfonamides have been investigated as inhibitors of the glycine (B1666218) transporter 1 (GlyT1), with the aim of developing novel treatments for schizophrenia and other neurological disorders associated with NMDA receptor hypofunction. In these studies, the strategic combination of the pyrrolidine ring and the sulfonamide linker was crucial for achieving high inhibitory potency.

More complex systems incorporating all three components—pyrrolidine, piperazine, and a sulfonamide or related linkage—have also been explored. For instance, a compound containing pyridine, piperazine, and pyrimidine, along with a pyrrolidine ring, was identified as a potent antagonist of the chemokine receptor CXCR4, which is implicated in HIV infection, inflammation, and cancer metastasis. mdpi.com This demonstrates the utility of these multi-component systems in targeting complex biological pathways.

The research trajectory for these hybrid systems is thus characterized by a target-centric approach, where the unique properties of each scaffold are strategically combined to achieve high affinity and selectivity for a specific biological macromolecule. The accumulated data from these studies provide a strong foundation for the further exploration and optimization of sulfonyl-pyrrolidine-piperazine based compounds.

Rationale for Investigating the 1-(Pyrrolidine-1-sulfonyl)piperazine Scaffold in Chemical Biology

Beyond its potential as a scaffold for therapeutic agents, the this compound structure holds significant promise as a versatile tool in chemical biology. Chemical biology aims to understand and manipulate biological systems using chemical tools, and the unique combination of features in this scaffold makes it an attractive platform for the development of such tools.

The rationale for investigating this specific scaffold in chemical biology can be broken down into several key points:

Modular Design for Probe Development: The tripartite nature of this compound allows for a modular approach to the design of chemical probes. The pyrrolidine and piperazine rings can be readily functionalized with various reporter groups (e.g., fluorophores, biotin) or reactive moieties (e.g., photo-crosslinkers) without significantly altering the core structure. This modularity facilitates the creation of a diverse library of probes for studying protein-ligand interactions, target identification, and cellular imaging.

Privileged Scaffolds as a Starting Point for Target Discovery: Privileged structures, by definition, interact with a range of biological targets. By using the this compound scaffold as a foundation, chemical biologists can develop libraries of compounds to screen against various biological systems, potentially leading to the discovery of novel protein-protein interaction inhibitors or modulators of previously "undruggable" targets.

Fine-Tuning of Physicochemical Properties for Cellular Studies: The ability to modify both the pyrrolidine and piperazine rings, in conjunction with the sulfonamide linker, provides a high degree of control over the physicochemical properties of the molecule. This is crucial for developing cell-permeable probes that can function effectively in a complex cellular environment. Properties such as solubility, membrane permeability, and metabolic stability can be systematically optimized.

Scaffold for Fragment-Based Approaches: The this compound core can serve as a starting point for fragment-based ligand discovery. The individual components can be considered as fragments that can be elaborated upon to build more potent and selective ligands for a target of interest.

In essence, the this compound scaffold represents a pre-validated starting point for the development of sophisticated chemical tools. Its inherent "drug-like" properties, combined with its synthetic tractability and modular nature, make it an ideal platform for addressing fundamental questions in chemical biology and for the discovery of new biological targets and therapeutic strategies.

Structure

3D Structure

属性

IUPAC Name |

1-pyrrolidin-1-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c12-14(13,10-5-1-2-6-10)11-7-3-9-4-8-11/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIWKSJXVXAVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585501 | |

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923681-40-7 | |

| Record name | 1-(Pyrrolidine-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis in Academic Research

Advanced Spectroscopic Techniques for Definitive Structure Confirmation and Characterization

A combination of sophisticated spectroscopic methods is indispensable for the unambiguous confirmation of the chemical structure of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy each provide unique and complementary pieces of the structural puzzle. While specific experimental data for 1-(Pyrrolidine-1-sulfonyl)piperazine is not extensively reported in publicly accessible literature, the characterization of closely related analogues, such as 2,5-dioxo-N-((4-phenylpiperazin-1-yl)sulfonyl)pyrrolidine-1-carboxamide, offers significant insight into the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

For a closely related analogue, 2,5-dioxo-N-((4-phenylpiperazin-1-yl)sulfonyl)pyrrolidine-1-carboxamide, detailed NMR data has been reported, which can be used to predict the spectral characteristics of this compound. tandfonline.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the analogue, the protons of the piperazine (B1678402) ring typically appear as multiplets in the aliphatic region. Specifically, the protons on the carbons adjacent to the nitrogen atoms are expected to be deshielded and resonate at a lower field. For instance, in the phenylpiperazine analogue, the protons of the piperazine ring appear as triplets at approximately 3.34 ppm and 3.74 ppm. tandfonline.com The protons of the pyrrolidine (B122466) ring in this compound would also exhibit characteristic signals, likely as multiplets, in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For the analogue 2,5-dioxo-N-((4-phenylpiperazin-1-yl)sulfonyl)pyrrolidine-1-carboxamide, the carbon signals for the piperazine ring are observed at 45.7 and 52.3 ppm. tandfonline.com Similarly, for this compound, distinct signals for the four unique carbon atoms of the piperazine and pyrrolidine rings would be expected in the aliphatic region of the ¹³C NMR spectrum. The carbons attached to the nitrogen atoms would be shifted downfield due to the electronegativity of nitrogen.

Interactive Data Table: Predicted NMR Data for this compound based on Analogue tandfonline.com

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Piperazine CH₂ (adjacent to SO₂) | ~ 3.2 - 3.5 | ~ 45 - 48 |

| Piperazine CH₂ (adjacent to NH) | ~ 2.8 - 3.1 | ~ 44 - 47 |

| Pyrrolidine CH₂ (adjacent to N) | ~ 3.3 - 3.6 | ~ 48 - 52 |

| Pyrrolidine CH₂ (beta to N) | ~ 1.8 - 2.1 | ~ 24 - 27 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the connectivity of the atoms within the molecule.

For this compound (C₈H₁₇N₃O₂S), the expected monoisotopic mass is approximately 219.1045 g/mol . HRMS analysis would be expected to yield a protonated molecule [M+H]⁺ at m/z 220.1118.

The fragmentation of such compounds often involves the cleavage of the bonds adjacent to the heteroatoms. A common fragmentation pathway for piperazine-containing compounds involves the cleavage of the piperazine ring itself. researchgate.net For this compound, characteristic fragments would likely arise from the loss of the pyrrolidine ring, the piperazine ring, or the sulfonyl group. The fragmentation of related α-pyrrolidinophenone cathinones consistently shows the loss of the pyrrolidine ring as a primary fragmentation pathway. wvu.edu

Interactive Data Table: Predicted HRMS Fragmentation for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M-C₄H₈N]⁺ | Loss of pyrrolidine | 149.0439 |

| [M-SO₂]⁺ | Loss of sulfur dioxide | 155.1371 |

| [C₄H₉N₂O₂S]⁺ | Pyrrolidine-sulfonyl cation | 149.0385 |

| [C₄H₉N₂]⁺ | Piperazine fragment | 85.0766 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

In the IR spectrum of a compound like this compound, the most prominent and diagnostic peaks would be associated with the sulfonyl group. The characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in a sulfonamide typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. For the analogue 2,5-dioxo-N-((4-phenylpiperazin-1-yl)sulfonyl)pyrrolidine-1-carboxamide, these bands are observed at 1305 and 1148 cm⁻¹. tandfonline.com Additionally, C-H stretching vibrations from the aliphatic pyrrolidine and piperazine rings would be observed in the 3000-2850 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperazine ring would be expected around 3350-3250 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound tandfonline.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1300 |

| S=O (Sulfonyl) | Symmetric Stretch | 1160 - 1120 |

| N-H (Piperazine) | Stretch | 3350 - 3250 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| S-N (Sulfonamide) | Stretch | 970 - 930 |

X-ray Crystallography for Solid-State Structure and Conformational Insights

While spectroscopic techniques provide invaluable information about the connectivity and functional groups, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing unparalleled insight into the molecule's conformation and how it packs in a crystal lattice.

Although a crystal structure for this compound is not publicly available, the crystal structure of a closely related compound, 4-Phenyl-piperazine-1-sulfonamide, has been determined and provides valuable insights into the expected solid-state conformation. jst.go.jp

Analysis of Piperazine Ring Conformation (e.g., Chair Conformation)

Saturated six-membered rings like piperazine typically adopt a chair conformation to minimize steric strain. In the crystal structure of 4-Phenyl-piperazine-1-sulfonamide, the piperazine ring indeed adopts a chair conformation. jst.go.jp This is the most stable conformation, as it places the substituents in either axial or equatorial positions, thus reducing torsional strain. It is highly probable that the piperazine ring in this compound would also adopt a chair conformation in the solid state. Conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation in 1-acyl and 1-aryl derivatives. nih.gov

Intermolecular Interactions and Crystal Packing Analysis in Analogues

The way molecules arrange themselves in a crystal is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. In the crystal structure of 4-Phenyl-piperazine-1-sulfonamide, the molecules are linked by hydrogen bonds involving the sulfonamide function. jst.go.jp Specifically, the hydrogen atoms on the sulfonamide nitrogen can act as hydrogen bond donors to the oxygen atoms of the sulfonyl group of an adjacent molecule. This leads to the formation of layers of polar regions within the crystal structure. The hydrophobic phenyl groups are involved in π-π stacking interactions, further stabilizing the crystal lattice. jst.go.jp For this compound, similar intermolecular hydrogen bonding involving the piperazine N-H group and the sulfonyl oxygens would be expected to play a crucial role in its crystal packing.

Computational and Theoretical Chemistry Studies

Molecular Docking and Virtual Screening for Ligand-Target Interaction Prediction

Molecular docking and virtual screening are powerful computational techniques used to predict how a small molecule (ligand), such as 1-(pyrrolidine-1-sulfonyl)piperazine, might interact with a biological target, typically a protein. This process is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling and Binding Mode Analysis

This subsection would typically detail the specific amino acid residues of a target protein that interact with this compound. The analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand within the protein's binding pocket. However, no published studies were found that have performed this analysis for this compound, and consequently, a detailed interaction profile cannot be provided.

Prediction of Binding Affinities and Pharmacological Efficacy

Binding affinity, often expressed as an inhibition constant (Ki) or a dissociation constant (Kd), quantifies the strength of the interaction between a ligand and its target. Computational methods can estimate this value, providing a prediction of the compound's potential potency. Pharmacological efficacy refers to the ability of a ligand to elicit a biological response upon binding to a receptor. Without specific molecular docking studies on this compound, there is no data available to report on its predicted binding affinities or pharmacological efficacy against any specific biological targets.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Orbital Characterization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be used to determine the distribution and energy levels of its molecular orbitals. This information is crucial for understanding the molecule's chemical behavior. However, no specific DFT studies for this compound have been published.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the opposite. There are currently no available studies that have calculated the HOMO-LUMO gap for this compound to predict its reactivity.

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe the conformational changes of a molecule over time and to assess the stability of its various conformations or its complex with a target protein. Such simulations provide a dynamic view of molecular interactions that complements the static picture provided by molecular docking. A search of the scientific literature did not yield any studies that have conducted molecular dynamics simulations on this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Focus on theoretical frameworks and methodologies)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties through computational, or in silico, models is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. For derivatives containing sulfonamide, piperazine (B1678402), or pyrrolidine (B122466) moieties, such as this compound, a variety of theoretical frameworks and methodologies are employed to forecast their behavior in the body. These predictive models help to reduce the time and cost associated with experimental assays. researchgate.net

A common approach involves the use of quantitative structure-activity relationship (QSAR) models and other computational tools to predict key ADME parameters. frontiersin.org For instance, absorption can be evaluated by predicting a compound's permeability through biological membranes, such as the intestinal lining. Models often predict permeability through cell lines like Caco-2, which serves as an in vitro model for the human intestinal epithelium. frontiersin.org Human intestinal absorption is another critical parameter that is often predicted. nih.gov

Distribution characteristics are frequently assessed by predicting a compound's ability to cross the blood-brain barrier and its volume of distribution. frontiersin.org The metabolism of a compound is often predicted by examining its potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov In silico models can predict whether a compound is a substrate or an inhibitor of specific CYP isoforms. frontiersin.org Finally, excretion pathways can be predicted by modeling factors like total clearance and interaction with renal transporters. frontiersin.org

Several online servers and software platforms, such as SwissADME and pkCSM, are utilized to compute these ADME properties. nih.govnih.gov These tools often rely on a compound's molecular structure to calculate various physicochemical descriptors that are then used in predictive models. nih.gov

Table 1: Predicted ADME Properties for Representative Sulfonamide Derivatives This table is illustrative and based on general findings for sulfonamide derivatives, not specifically this compound.

| Property | Predicted Value | Method |

| Absorption | ||

| Caco-2 Permeability | High | In silico QSAR models frontiersin.org |

| Human Intestinal Absorption | Good | In silico QSAR models nih.gov |

| Distribution | ||

| Blood-Brain Barrier Permeability | Varies | In silico QSAR models frontiersin.org |

| Volume of Distribution | Moderate to High | In silico QSAR models frontiersin.org |

| Metabolism | ||

| CYP2D6 Substrate | Likely | Molecular docking and QSAR frontiersin.orgnih.gov |

| CYP3A4 Inhibitor | Possible | Molecular docking and QSAR frontiersin.orgnih.gov |

| Excretion | ||

| Total Clearance | Low to Moderate | In silico QSAR models frontiersin.org |

| Renal OCT2 Substrate | Possible | In silico QSAR models frontiersin.org |

Cheminformatics Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These approaches are instrumental in predictive research for designing novel molecules with desired therapeutic effects. For classes of compounds including piperazine and pyrrolidine derivatives, 2D and 3D-QSAR models have been developed to predict a range of biological activities. nih.govnih.gov

In a typical QSAR study, a set of molecules with known activities is selected. nih.gov A variety of molecular descriptors are then calculated for each molecule. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov Statistical methods, such as genetic function approximation, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been conducted on piperazine derivatives to understand the structural requirements for their antihistamine and antibradykinin effects. nih.gov These studies have revealed that electrostatic and steric factors are crucial for the antagonistic effect of these compounds. nih.gov Similarly, QSAR models have been developed for aryl-piperazine derivatives to predict their activity against malaria. researchgate.net

The predictive power of a QSAR model is evaluated through internal and external validation techniques. researchgate.net A statistically significant and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov These models provide valuable insights into the structure-activity relationships of a compound series and can significantly accelerate the drug discovery process. researchgate.net

Table 2: Key Concepts in QSAR Modeling for Piperazine and Pyrrolidine Derivatives This table summarizes general concepts and is not based on a specific study of this compound.

| Concept | Description | Relevance to Piperazine/Pyrrolidine Derivatives |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Used to quantify the structural features of piperazine and pyrrolidine derivatives that influence their biological activity. nih.govnih.gov |

| 2D-QSAR | Relates 2D structural representations to biological activity. | Has been used to model the antidepressant activities of aryl alkanol piperazine derivatives. nih.gov |

| 3D-QSAR (e.g., CoMFA) | Utilizes the 3D structure of molecules to predict activity. | Applied to piperazine derivatives to understand their antihistamine and antibradykinin effects. nih.gov |

| Model Validation | The process of assessing the reliability and predictive power of a QSAR model. | Essential for ensuring the robustness of QSAR models for piperazine and pyrrolidine derivatives. researchgate.netnih.gov |

| Predictive Research | Using validated models to predict the activity of novel compounds. | Allows for the rational design of new piperazine and pyrrolidine-based compounds with improved therapeutic properties. nih.gov |

In Vitro Biological Activity Investigations and Mechanistic Elucidation of Analogues

Enzyme Inhibition Studies for Therapeutic Potential

The unique structural arrangement of pyrrolidine-sulfonyl-piperazine analogues has made them subjects of investigation for their potential to inhibit various classes of enzymes.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Research

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a role in glucose metabolism by inactivating incretin hormones. nih.govmdpi.com Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov

Piperazine (B1678402) sulfonamide derivatives have been identified as promising DPP-4 inhibitors. nih.gov A study involving a series of 1,4-bis(phenylsulfonyl) piperazine derivatives demonstrated in vitro inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. nih.gov The research highlighted that the activity of these compounds was influenced by the nature and position of substituents on the phenyl ring. Specifically, the presence of electron-withdrawing groups, such as chlorine, enhanced the inhibitory activity more than electron-donating groups like methyl at the same position. nih.gov Induced-fit docking studies suggested that these compounds bind to the active site of the DPP-4 enzyme, forming hydrogen bonds with key amino acid residues including R125, E205, E206, and Y662. nih.gov

Another series of 4-substituted proline amides was evaluated for DPP-4 inhibition. From this series, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone emerged as a potent inhibitor with an IC₅₀ value of 13 nM. researchgate.net

| Compound Class | Concentration | % Inhibition | Key Finding |

| 1,4-bis(phenylsulfonyl) piperazine derivatives | 100 µmol/L | 11.2 - 22.6% | Electron-withdrawing groups enhance activity. nih.gov |

| (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone | 13 nM (IC₅₀) | 50% | Demonstrated high potency and selectivity. researchgate.net |

Glycosidase Inhibition Studies (e.g., α-Amylase, α-Glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is another avenue of investigation for managing metabolic conditions. nih.gov The pyrrolidine (B122466) scaffold is a foundational structure in the development of compounds targeting these enzymes. nih.govresearchgate.net

Research into pyrrolidine derivatives has shown their potential to inhibit both α-amylase and α-glucosidase. researchgate.netnih.gov In one study, a series of N-Boc proline amides were synthesized and tested. The 4-methoxy analogue exhibited significant inhibitory activity against both α-amylase and α-glucosidase, with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Other analogues also showed noteworthy activity against either α-amylase or α-glucosidase. nih.gov Separately, compounds bearing the piperazine moiety are also known to possess potent inhibitory activity against α-glucosidase. researchgate.net

| Compound Analogue | Target Enzyme | IC₅₀ (µg/mL) |

| 4-methoxy N-Boc proline amide | α-Amylase | 26.24 nih.gov |

| 4-methoxy N-Boc proline amide | α-Glucosidase | 18.04 nih.gov |

| Unsubstituted N-Boc proline amide (3a) | α-Amylase | 36.32 nih.gov |

| 4-fluoro N-Boc proline amide (3f) | α-Glucosidase | 27.51 nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition Research

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, crucial for the synthesis of precursors for DNA, and thus, for cell proliferation. nih.govnih.gov Its inhibitors have applications in various therapeutic areas. nih.gov While many DHFR inhibitors contain a 2,4-diamino pyrimidine ring, a variety of other heterocyclic structures have also been investigated. researchgate.net

Thiosemicarbazones, which can be synthesized from pyrrolidine-based precursors, are a class of compounds that have been explored as DHFR inhibitors. nih.gov A study on a series of 4-pyrrolidine-based thiosemicarbazones demonstrated their efficacy against the DHFR enzyme. nih.gov These compounds are thought to inhibit the enzyme through chelation with metal ions in the active site and hydrogen bonding interactions. nih.gov

| Compound Class | Activity | Mechanism of Action |

| 4-pyrrolidine-based thiosemicarbazones | DHFR Inhibition nih.gov | Chelation of metal ions and hydrogen bonding in the enzyme's active site. nih.gov |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing roles in numerous physiological and pathological processes. nih.gov The pyrrolidine ring has been identified as an excellent scaffold for designing MMP inhibitors. nih.gov

A series of sulfonyl pyrrolidine derivatives were designed and synthesized to evaluate their inhibitory activities against MMP-2. nih.gov The results indicated that these compounds exhibited highly selective inhibition against MMP-2. Specifically, compounds designated as 4c, 4j, 5a, and 5b were found to be equally or more potent than the positive control, LY52. nih.gov

Receptor Modulation Research

Analogues containing the core structures of pyrrolidine, piperazine, and sulfonyl groups have been investigated for their ability to modulate the activity of various receptors. For instance, a series of N1-arylsulfonylindole derivatives with a piperazinylmethyl side chain were synthesized and evaluated as ligands for the 5-HT₆ receptor, which is a target for cognitive disorders. nih.gov In a different study, pyrrolidine-containing derivatives were designed as antagonists of the chemokine receptor CXCR4, which is implicated in several disease processes. One such compound, which also contained piperazine and pyrimidine moieties, was identified as a potent CXCR4 antagonist with a strong binding affinity (IC₅₀ = 79 nM). nih.gov

Cell-Based Assays for Cellular Pathway Modulation

The antiproliferative activity of pyrrolidine derivatives has been evaluated in various cell-based assays. In one study, a series of compounds were tested on three different human cell lines: MCF-7, MDA-MB-231, and A549. nih.gov Several compounds demonstrated notable activity, with IC₅₀ values against MCF-7 cells ranging from 8.3 to 16.4 µM. One compound in this series also showed activity against the A549 cell line with an IC₅₀ value of 15.7 µM. nih.gov Another investigation into multimeric pyrrolidine iminosugars noted good selectivity against mammalian epithelial cells, with limited inhibition of cell proliferation observed at a concentration of 50 mM. nih.gov

| Compound Class | Cell Line | IC₅₀ |

| Pyrrolidine Derivatives (85b,c,k,p) | MCF-7 | 8.3–16.4 µM nih.gov |

| Pyrrolidine Derivative (85p) | A549 | 15.7 µM nih.gov |

Investigation of Mechanism of Action at the Cellular Level

The biological effects of pyrrolidine and piperazine sulfonyl analogues are underpinned by a variety of cellular mechanisms. In the context of anticancer activity, these compounds have been shown to induce apoptosis, or programmed cell death. For instance, certain rhopaladins' analogues induce apoptosis in HeLa cells, a mechanism also observed with some 2-(het)arylpyrrolidine-1-carboxamides. nih.govmdpi.com This apoptotic process is sometimes mediated by the increased activation of caspase-3 proteins. Further investigation into the antiproliferative effects of these analogues has revealed their ability to cause cell cycle arrest and induce oxidative stress. nih.gov

At a molecular level, some analogues interfere with critical cellular signaling pathways. For example, a ferrocenyl(piperazine-1-yl)methanone derivative was found to inhibit the activation of the LPS-induced TLR4/NF-κB signaling pathway, a key cascade in inflammatory responses. nih.gov In oncology, the anticancer effects of certain analogues in HeLa cells are associated with the inhibition of oncogene E6/E7 mRNA expression. nih.gov

The antibacterial mechanisms of these analogues are also multifaceted. Some derivatives function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov Other observed antibacterial mechanisms include the induction of potassium efflux, cellular leakage, and the inhibition of the electron transport chain. mdpi.com

Identifying Interactions with Biological Molecules (e.g., enzymes, receptors)

Analogues of 1-(Pyrrolidine-1-sulfonyl)piperazine interact with a wide array of biological molecules, demonstrating their potential to modulate various physiological and pathological processes. A primary mode of action for many of these compounds is the inhibition of key enzymes.

In the realm of inflammation and neurotransmission, cyclooxygenase (COX-1 and COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE) are notable targets. nih.govnih.gov For example, N-substituted pyrrolidine-2,5-dione derivatives have shown potent, selective inhibition of COX-2. nih.gov The antibacterial activity of some pyridinyl sulfonyl piperazine analogues is attributed to the inhibition of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. acs.orgnih.gov

Furthermore, these analogues have been found to inhibit a diverse range of other enzymes, including dipeptidyl peptidase-IV (DPP-IV), N-acylethanolamine acid amidase (NAAA), and poly(ADP-ribose) polymerases (PARP-1 and -2). nih.govnih.gov Certain derivatives also act as antagonists for crucial receptors, such as the CXCR4 chemokine receptor, which is implicated in cancer metastasis and inflammation. nih.gov The table below summarizes the diverse enzymatic and receptor interactions of these analogues.

Table 1: Enzyme and Receptor Interactions of Pyrrolidine and Piperazine Sulphonyl Analogues

| Target Molecule | Compound Class/Analogue | Biological Context | Reference |

|---|---|---|---|

| LpxH | Pyridinyl sulfonyl piperazines | Antibacterial (Gram-negative) | acs.orgnih.gov |

| Cyclooxygenase (COX-1/COX-2) | N-substituted pyrrolidine-2,5-diones | Anti-inflammatory | nih.gov |

| 5-Lipoxygenase (5-LOX) | N-substituted pyrrolidine-2,5-diones | Anti-inflammatory | nih.gov |

| CXCR4 Chemokine Receptor | Pyrrolidine-containing derivatives | Antimetastatic, Anti-inflammatory | nih.gov |

| DNA Gyrase / Topoisomerase IV | 1,2,4-oxadiazole pyrrolidine derivatives | Antibacterial | nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrolidine sulfonamide derivatives | Antidiabetic | nih.gov |

| Acetylcholinesterase (AChE) | Spirooxindole pyrrolidine derivatives | Neurodegenerative Disease | nih.gov |

Antimicrobial Activity Studies (in vitro)

Antibacterial Efficacy Against Gram-Negative and Gram-Positive Strains (e.g., E. coli, Staphylococcus aureus)

Derivatives containing the pyrrolidine sulfonyl piperazine scaffold have demonstrated significant in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative pathogens. The efficacy often depends on the specific structural modifications of the analogue.

Pyridinyl sulfonyl piperazine compounds, which target the LpxH enzyme, show potent activity against Gram-negative Enterobacterales. acs.org The lead compound JH-LPH-107, for instance, displays potent minimum inhibitory concentrations (MICs) of 0.31 µg/mL against Escherichia coli and 0.04 µg/mL against Klebsiella pneumoniae. acs.org Other sulfonylamino pyrrolidine derivatives have also been evaluated, with one compound showing strong activity against Staphylococcus aureus (MIC: 3.11 µg/mL), E. coli (MIC: 6.58 µg/mL), and P. aeruginosa (MIC: 5.82 µg/mL). nih.gov

A variety of other analogues have been synthesized and tested. N-substituted piperazine flavonol derivatives showed activity against S. aureus (MIC: 6.25 µg/mL) and E. coli (MIC: 25 µg/mL). researchgate.net Piperazines bearing an N,N′-bis(1,3,4-thiadiazole) moiety exhibited notable activity against E. coli, with one compound having an MIC of 8 µg/mL. nih.gov The table below presents a selection of antibacterial efficacy data for various analogues.

Table 2: In Vitro Antibacterial Activity (MIC) of Selected Analogues

| Compound Class/Analogue | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Klebsiella pneumoniae (Gram -) | Reference |

|---|---|---|---|---|

| Pyridinyl sulfonyl piperazine (JH-LPH-107) | N/A | 0.31 µg/mL | 0.04 µg/mL | acs.org |

| Sulfonylamino pyrrolidine derivative (Compound 38) | 3.11 µg/mL | 6.58 µg/mL | N/A | nih.gov |

| N-substituted piperazine flavonol (Compound 2g) | 6.25 µg/mL | 25 µg/mL | N/A | researchgate.net |

| Piperazine-thiadiazole derivative (Compound 6c) | 16 µg/mL | 8 µg/mL | N/A | nih.gov |

| Piperidine (B6355638)/pyrrolidine substituted halogenobenzene | 32-512 µg/mL | 32-512 µg/mL | 32-512 µg/mL | researchgate.net |

Antifungal Efficacy Studies

In addition to antibacterial properties, certain analogues exhibit promising in vitro antifungal activity. Spiro[pyrrolidine-2,3 ′-quinoline]-2'-one derivatives that incorporate a piperazine fragment have been shown to possess moderate to excellent antifungal activity against pathogenic fungal strains, while demonstrating minimal potency against bacteria. nih.gov

Several of these compounds displayed stronger activity against Candida albicans than the standard antifungal drugs fluconazole and polyoxin B. nih.gov The mechanism for these particular compounds is believed to involve the non-competitive inhibition of chitin synthase, a crucial enzyme for fungal cell wall integrity. nih.gov Other studies have noted the antifungal potential of sulfonylamino pyrrolidine derivatives against species such as Aspergillus niger and C. albicans. nih.gov Similarly, azole-containing piperazine derivatives have been reported to exhibit moderate to significant antifungal activities in vitro. researchgate.net

Table 3: In Vitro Antifungal Activity of Selected Analogues

| Compound Class/Analogue | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Spiro[pyrrolidine-2,3 ′-quinoline]-2'-one derivatives (e.g., 4d, 4f, 4k) | Candida albicans | Stronger than fluconazole | nih.gov |

| Spiro[pyrrolidine-2,3 ′-quinoline]-2'-one derivative (6b) | Cryptococcus neoformans | 4 µg/mL | nih.gov |

| Sulfonylamino pyrrolidine derivatives | Aspergillus niger, C. albicans | Activity reported | nih.gov |

| Piperidine/pyrrolidine substituted halogenobenzene | Candida albicans | 32-512 µg/mL | researchgate.net |

In Vitro Anti-inflammatory Mechanism Research

Research into the anti-inflammatory mechanisms of pyrrolidine and piperazine sulfonyl analogues has identified several key molecular pathways. A predominant mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.gov Specifically, N-substituted pyrrolidine-2,5-dione derivatives have been identified as potent and selective inhibitors of COX-2, with one compound showing an IC₅₀ value of 0.98 μM. nih.gov These derivatives also inhibit 5-lipoxygenase (5-LOX), another important enzyme in inflammatory pathways. nih.gov

Another significant mechanism involves the modulation of nitric oxide (NO) production and related signaling pathways. A ferrocenyl(piperazine-1-yl)methanone derivative was found to be a potent inhibitor of lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophages, with an IC₅₀ value of 7.65 μM. nih.gov This compound also suppressed the production of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov Its mechanism was further traced to the inhibition of the LPS-induced TLR4/NF-κB signaling pathway, a critical upstream regulator of the inflammatory response. nih.gov

Table 4: In Vitro Anti-inflammatory Activity of Selected Analogues

| Compound Class/Analogue | Mechanism/Target | IC₅₀ Value | Reference |

|---|---|---|---|

| N-substituted pyrrolidine-2,5-dione (Compound 13e) | COX-2 Inhibition | 0.98 µM | nih.gov |

| Ferrocenyl(piperazine-1-yl)methanone (Compound 4i) | NO Production Inhibition | 7.65 µM | nih.gov |

| Pyrrolopyridine derivatives (3i, 3l) | COX-2 Binding | Promising activity | nih.gov |

In Vitro Antineoplastic Potential in Cancer Cell Lines (e.g., HeLa, HepG2, SGC-7901)

Analogues based on the pyrrolidine and piperazine sulfonyl scaffolds have been investigated for their potential as anticancer agents, with studies demonstrating cytotoxic and antiproliferative effects against various human cancer cell lines.

HeLa (Cervical Cancer): Several classes of analogues have shown activity against HeLa cells. Halogenated chrysin-based sulfonylpiperazines demonstrated promising anticancer potential against this cell line. nih.gov A rhopaladins' analog, which contains a pyrrolidine core, inhibited the proliferation of HeLa cells in a dose-dependent manner with an IC₅₀ value of 24.23 μmol/L. nih.gov Other studies on 2-(het)arylpyrrolidine-1-carboxamides and thiophen-containing spiro[pyrrolidine-3,3′-oxindoles] also reported significant activity, with some compounds showing IC₅₀ values of 19 µM and activity comparable to or exceeding that of reference drugs like doxorubicin and tamoxifen. mdpi.comnih.gov

HepG2 (Hepatocellular Carcinoma): Spiropyrrolidine-thiazolo-oxindole derivatives have been identified as particularly potent against the HepG2 cell line. nih.govfrontiersin.org In one study, 2,4-dichlorophenyl-substituted and 4-bromophenyl-substituted derivatives were found to be approximately 11 times more active than the reference drug cisplatin, with IC₅₀ values of 0.85 ± 0.20 μg/mL and 0.80 ± 0.10 μg/mL, respectively. frontiersin.org

SGC-7901 (Gastric Cancer): Based on the available search results, no in vitro studies investigating the antineoplastic potential of this compound or its direct analogues against the SGC-7901 human gastric cancer cell line were identified. However, studies on other gastric adenocarcinoma cell lines, such as AGS, have shown that piperazinyl-linked compounds can induce anti-proliferative effects through mechanisms like oxidative stress and apoptosis. mdpi.com

Table 5: In Vitro Antineoplastic Activity of Selected Analogues

| Compound Class/Analogue | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Rhopaladins' analog (RPDPD) | HeLa | 24.23 µmol/L | nih.gov |

| Thiophen-containing spiro[pyrrolidine-3,3′-oxindole] (37e) | HeLa | 19 µM | nih.gov |

| Spiropyrrolidine-thiazolo-oxindole (43a) | HepG2 | 0.85 ± 0.20 µg/mL | frontiersin.org |

| Spiropyrrolidine-thiazolo-oxindole (43b) | HepG2 | 0.80 ± 0.10 µg/mL | frontiersin.org |

| Chrysin-based sulfonylpiperazines | HeLa | Promising potential | nih.gov |

Structure Activity Relationship Sar Analysis and Rational Compound Design

Impact of Substituent Modifications on Observed Biological Activity and Selectivity

The biological profile of 1-(Pyrrolidine-1-sulfonyl)piperazine and its analogs is exquisitely sensitive to chemical modifications at its three core components: the pyrrolidine (B122466) moiety, the piperazine (B1678402) ring, and the interconnecting sulfonyl linkage. Systematic alterations to these regions have provided profound insights into the structural requirements for desired biological activity and target selectivity.

Modifications at the Pyrrolidine Moiety and their Stereochemical Influence

The pyrrolidine ring, a five-membered saturated heterocycle, plays a crucial role in orienting key functionalities for optimal target interaction. Its non-planar, puckered conformation allows for the exploration of three-dimensional space, a feature that can be finely tuned by the introduction of substituents. nih.gov The stereochemistry of these substituents is a critical determinant of biological activity, as different stereoisomers can adopt distinct spatial arrangements, leading to differential binding affinities for enantioselective biological targets such as proteins and enzymes. nih.gov

Research on related pyrrolidine sulfonamides has demonstrated that substitutions at the 3-position of the pyrrolidine ring can significantly impact in vitro potency. For instance, the introduction of fluorophenyl groups at this position has been shown to enhance biological activity. nih.gov Furthermore, the relative orientation of substituents is vital; in some series of pyrrolidine-containing compounds, a cis-configuration of substituents at the 3- and 4-positions is preferred over a trans orientation for optimal activity. nih.gov

The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," can be constrained or biased by the appropriate choice of substituents. nih.gov This conformational control, influenced by inductive and stereoelectronic factors, directly affects the puckering of the ring and, consequently, its pharmacological efficacy. nih.gov For example, electronegative substituents can alter the preferred envelope conformation of the ring, thereby influencing how the molecule presents its binding motifs to a biological target. nih.gov

Table 1: Impact of Pyrrolidine Moiety Modifications on Biological Activity

| Modification | Position | Stereochemistry | Observed Effect on Activity |

|---|---|---|---|

| Fluorophenyl substituent | 3 | Not specified | Enhanced in vitro potency |

| Various substituents | 3 and 4 | cis | Preferred for optimal activity |

| Electronegative substituents | Not specified | Not applicable | Influences ring puckering and conformation |

Modifications at the Piperazine Moiety and Conformational Effects

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a common pharmacophore in drug discovery, valued for its ability to engage in hydrogen bonding and its amenability to substitution at the N4-position. researchgate.net Modifications at this distal nitrogen atom are a cornerstone of SAR studies, allowing for the introduction of a wide array of substituents to probe interactions with specific binding pockets and to modulate physicochemical properties.

The nature and size of the substituent at the N4-position of the piperazine ring can have a dramatic effect on biological activity. For instance, in some classes of bioactive molecules, increasing the size of the substituent on the piperazine ring leads to a decrease in cytotoxicity. researchgate.net The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, and the orientation of the N4-substituent (axial vs. equatorial) can be critical for proper alignment within a receptor binding site. researchgate.net The introduction of bulky or conformationally restricted substituents can lock the piperazine ring into a preferred conformation, which may be beneficial or detrimental to activity depending on the specific target. nih.gov

Derivatives featuring a phenylpiperazine moiety have shown that substitutions on the phenyl ring can also modulate activity. For example, compounds bearing a 3-trifluoromethylphenyl group on the piperazine have demonstrated high activity in certain biological assays, while 3,4-dichlorophenylpiperazine derivatives have shown a broader spectrum of activity. researchgate.net

Table 2: Influence of Piperazine Moiety Modifications on Biological Activity

| Modification Location | Substituent | Observed Effect on Activity |

|---|---|---|

| N4-position | Increasing substituent size | Decreased cytotoxicity in some series |

| Phenyl ring (of N-phenylpiperazine) | 3-Trifluoromethyl | High activity in specific assays |

| Phenyl ring (of N-phenylpiperazine) | 3,4-Dichloro | Broad spectrum of activity |

Role of the Sulfonyl Linkage in Modulating Activity and Target Specificity

The sulfonyl group (SO₂) serves as a rigid and chemically stable linker connecting the pyrrolidine and piperazine moieties. It is more than a simple spacer; its electronic properties and ability to act as a hydrogen bond acceptor are crucial for molecular recognition. The sulfonamide bond is a key structural feature in a multitude of biologically active compounds, contributing to their binding affinity and selectivity.

In some molecular contexts, the sulfonyl group assumes a specific orientation that is critical for maintaining a bioactive conformation. For instance, in a related series of compounds, the sulfonyl group adopted a pseudo-axial orientation, which, in conjunction with other interactions, created a "U-shaped" conformation essential for receptor binding. nih.gov Replacing the sulfonyl group with a different linker, such as a methylene (B1212753) or an amide group, can drastically alter the compound's three-dimensional shape and its interaction with the target, often leading to a significant loss of activity. This highlights the importance of the sulfonyl group in maintaining the correct geometry for optimal biological response.

Pharmacophore Elucidation and Ligand Design Principles

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For the this compound scaffold, a general pharmacophore model can be conceptualized based on the SAR data.

A hypothetical pharmacophore for this class of compounds would likely include:

A hydrogen bond acceptor feature associated with the sulfonyl group.

A hydrophobic or aromatic feature, often introduced as a substituent on the piperazine ring, which can engage in van der Waals or π-π stacking interactions with the target.

A basic nitrogen atom within the piperazine ring, which may be protonated at physiological pH and form ionic interactions.

Ligand design principles for this scaffold would therefore focus on optimizing the presentation of these pharmacophoric features. This involves selecting substituents for the pyrrolidine and piperazine rings that not only possess the desired chemical properties but are also presented in the correct spatial orientation. The stereochemistry of the pyrrolidine substituents and the conformational constraints of the piperazine ring are key considerations in achieving this.

Strategies for Lead Optimization based on SAR Data

Lead optimization is an iterative process of refining the structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. The SAR data for the this compound scaffold provide a clear roadmap for this process.

Key strategies for lead optimization include:

Systematic modification of substituents: Based on initial SAR findings, a focused library of analogs can be synthesized with systematic variations at the key positions on the pyrrolidine and piperazine rings. For example, if a phenyl group on the piperazine is found to be beneficial, a range of substituted phenyl groups can be explored to fine-tune electronic and steric properties.

Stereochemical optimization: If a chiral center on the pyrrolidine ring is identified as important, the individual enantiomers should be synthesized and tested to determine which provides the optimal activity and to avoid potential off-target effects from the inactive or less active enantiomer.

Conformational constraint: If a particular conformation is hypothesized to be the bioactive one, introducing rigidifying elements into the structure can lock the molecule in that conformation, potentially leading to increased potency and selectivity. This could involve creating cyclic structures or introducing bulky groups that restrict bond rotation.

Bioisosteric replacement: The sulfonyl linker, or other functional groups, can be replaced with bioisosteres to modulate properties like solubility, metabolism, and target interactions while maintaining the core biological activity.

Design Principles for Enhanced Target Selectivity and Affinity

Achieving high target selectivity is a critical goal in drug design to minimize off-target effects and improve the therapeutic index. For the this compound scaffold, several design principles can be employed to enhance selectivity and affinity:

Exploiting unique subpockets: By carefully designing substituents on the piperazine ring, it may be possible to engage with specific subpockets of the target receptor that are not present in closely related off-targets. This often involves the use of computational modeling to identify and target these unique regions.

Modulating hydrogen bonding networks: The sulfonyl group and the nitrogen atoms of the piperazine ring are key hydrogen bonding features. Fine-tuning the electronic environment of these groups through substituent effects can modulate the strength and directionality of hydrogen bonds, leading to improved affinity and selectivity.

Introduction of specific interactions: Incorporating functional groups that can form specific interactions, such as halogen bonds or cation-π interactions, with the target receptor can significantly enhance binding affinity and selectivity.

Future Perspectives and Emerging Research Avenues for Pyrrolidine Sulfonyl Piperazine Systems

Exploration of Novel Biological Targets and Disease Areas

The versatility of the pyrrolidine (B122466) and piperazine (B1678402) scaffolds suggests that their combination could yield compounds active against a wide array of biological targets. researchgate.netresearchgate.net While derivatives have been explored for indications such as anticancer and antidiabetic agents, many other therapeutic areas remain largely untapped. researchgate.netnih.gov Future research is expected to focus on designing and screening libraries of pyrrolidine-sulfonyl-piperazine derivatives against novel targets.

Key areas for exploration include:

Central Nervous System (CNS) Disorders: Both pyrrolidine and piperazine derivatives have shown activity in the CNS. nih.gov The scaffold could be optimized for targets such as dopamine (B1211576) and serotonin (B10506) receptors, ion channels, or enzymes implicated in neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Inflammatory Diseases: The anti-inflammatory potential of piperazine-containing compounds is well-documented. nih.gov Derivatives of the 1-(pyrrolidine-1-sulfonyl)piperazine core could be investigated as inhibitors of key inflammatory mediators like cytokines or enzymes such as cyclooxygenases.

Rare and Neglected Diseases: The scaffold's synthetic tractability makes it an attractive starting point for developing treatments for diseases that are currently underserved by the pharmaceutical industry, such as parasitic infections. researchgate.net

| Therapeutic Area | Potential Biological Targets | Rationale |

|---|---|---|

| CNS Disorders | Dopamine Receptors, Serotonin Receptors, Monoamine Oxidase (MAO) | Both parent scaffolds have known CNS activity. nih.gov |

| Infectious Diseases | Bacterial Enzymes (e.g., LpxH, DNA gyrase), Viral Proteases | Piperazine is a known antibacterial pharmacophore. rsc.org |

| Inflammation | COX enzymes, Kinases (e.g., JAK, p38 MAPK), Cytokine Receptors | The scaffold can be modified to interact with key inflammatory pathways. nih.gov |

| Oncology | Kinases, Proteases, Tubulin | Piperazine derivatives have shown broad anticancer activity. nih.govmdpi.com |

Development of Advanced Synthetic Methodologies

To fully explore the chemical space around the this compound core, the development of efficient and sustainable synthetic methods is crucial. Traditional methods for creating sulfonamides and functionalizing piperazines can be lengthy and may rely on harsh reagents. rsc.org Emerging technologies offer powerful alternatives.

Flow Chemistry: Continuous-flow synthesis provides significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. mdpi.com Applying flow chemistry to the synthesis of monosubstituted piperazine intermediates or the final sulfonyl-piperazine coupling step could streamline the production of compound libraries for screening. nih.govresearchgate.net This methodology minimizes contact with potentially hazardous reagents and facilitates rapid optimization of reaction conditions. mdpi.com

Photocatalysis: Light-mediated reactions are revolutionizing organic synthesis by enabling novel transformations under mild conditions. nih.gov Photocatalytic methods have been successfully developed for the synthesis of sulfonamides, offering a transition-metal-free approach that avoids toxic reagents. rsc.orgrsc.org This technique can be used to generate sulfonyl radicals or other reactive intermediates that can be coupled with diverse amine building blocks, including complex piperazine derivatives, often with high yields. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design

Multi-target Drug Design Approaches Utilizing the Scaffold's Versatility

Complex diseases such as cancer, metabolic disorders, and neurodegenerative conditions often involve multiple biological pathways. A multi-target drug design approach, which aims to create a single molecule that can modulate several targets simultaneously, is a promising strategy for treating such diseases. researchgate.net The this compound scaffold is an ideal framework for this approach.

The inherent modularity of the scaffold allows for systematic modification at several points:

The Pyrrolidine Ring: Substituents can be introduced to interact with a specific pocket of a primary target.

The Piperazine Ring: The second nitrogen atom of the piperazine can be functionalized with different chemical moieties designed to interact with a secondary or tertiary target. researchgate.net

Aromatic or Heterocyclic Groups: Appending various ring systems to the piperazine nitrogen can further tune the compound's selectivity and pharmacological profile across multiple targets.

This strategy allows for the creation of polypharmacological agents that may offer improved efficacy and a lower propensity for drug resistance compared to single-target drugs. researchgate.net

Application as Chemical Probes for Investigating Biological Pathways

Beyond their therapeutic potential, small molecules are invaluable tools for basic research. Chemical probes are potent, selective, and cell-permeable molecules designed to modulate a specific protein target, thereby allowing researchers to elucidate its function in biological systems. nih.govnih.gov

Derivatives of this compound could be developed as high-quality chemical probes. By systematically optimizing a compound for high potency and selectivity against a single biological target, researchers can create a tool to investigate complex cellular signaling pathways. nih.gov For example, a highly selective kinase inhibitor based on this scaffold could be used to study the specific role of that kinase in cell growth, differentiation, or disease progression. The development of such probes is essential for validating new drug targets and bridging the gap between basic biological research and the development of new medicines. nih.gov

常见问题

Q. What are the standard synthetic protocols for preparing 1-(Pyrrolidine-1-sulfonyl)piperazine analogs?

Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For sulfonamide derivatives like this compound, sulfonylation of the piperazine core using sulfonyl chlorides under basic conditions (e.g., NaHCO₃) is common. A validated approach involves refluxing piperazine with pyrrolidine-1-sulfonyl chloride in a polar aprotic solvent (e.g., acetonitrile or DCM) . Post-synthesis purification often employs silica gel chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization . For derivatives requiring click chemistry, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate as a reducing agent is effective, as demonstrated for triazole-linked piperazines .

Q. What analytical techniques are critical for characterizing piperazine derivatives?

Post-synthesis characterization relies on:

- NMR spectroscopy for structural elucidation (e.g., δH ~2.5–3.8 ppm for piperazine protons) .

- TLC with hexane/ethyl acetate systems to monitor reaction progress .

- Raman microspectroscopy (20 mW laser power, 128–256 scans) to differentiate isomers via unique spectral fingerprints .

- Potentiometric titration in aqueous media to determine thermodynamic properties (e.g., pKa, ΔH°, ΔS°) .

- HPLC-MS for quantification in biological matrices (e.g., hair analysis using internal standards like p-tolylpiperazine) .

Q. How are piperazine derivatives screened for pharmacological activity?

Standard protocols include:

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like G protein-coupled receptors .

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .

- Receptor binding studies (e.g., radioligand displacement for serotonin receptors like 5-HT₂B/2C) .

- Antimicrobial testing via biofilm inhibition assays or MIC determinations .

Advanced Research Questions

Q. How can structural isomers of piperazine derivatives be resolved analytically?

Raman microspectroscopy paired with multivariate analysis (e.g., PCA-LDA) achieves >99% isomer differentiation. For example, trifluoromethylphenylpiperazine isomers (2-, 3-, 4-TFMPP) are distinguished using peak position/intensity data from 20 mW laser power and 128 scans . Thermodynamic parameters (ΔH°, ΔS°) derived from van’t Hoff plots further explain isomer stability differences .

Q. What strategies address contradictory structure-activity relationship (SAR) data in piperazine-based drug design?

Contradictions often arise from substituent electronic effects or stereochemical variations. Mitigation strategies include:

- Systematic substituent scanning : Compare para- vs. meta-substituted phenyl groups (e.g., 3-CPP vs. 4-CPP in receptor binding assays) .

- Thermodynamic profiling : Link pKa shifts (e.g., ΔpKa = 1.2 for 1-(2-hydroxyethyl)piperazine vs. piperazine) to bioavailability changes .

- Crystallographic validation : Resolve ambiguities in metal-ligand coordination (e.g., Pd²⁺ complexes with hydroxyethyl-piperazine ligands) .

Q. How are piperazine scaffolds optimized for selective receptor targeting?

Key approaches include:

- Bioisosteric replacement : Swap sulfonyl groups with carbothioamide or triazole moieties to modulate selectivity (e.g., SR-2B vs. SR-2C agonism) .

- Conformational rigidity : Introduce cyclohexenyl or pyridyl substituents to restrict piperazine ring flexibility, enhancing target affinity .

- Multivariate QSAR models : Use DFT-calculated descriptors (e.g., HOMO/LUMO energies) to predict activity trends .

Q. What advanced methodologies quantify piperazine derivatives in complex matrices?

- Hair analysis : Validate methods using internal standards (e.g., pTP) and LC-MS/MS with LOQs <0.1 ng/mg .

- Multivariate spectral analysis : Combine Raman spectra with machine learning (e.g., LDA) for high-throughput screening .

- Isotopic dilution : Employ deuterated analogs (e.g., d₈-piperazine) to correct matrix effects in pharmacokinetic studies .

Q. How are piperazine-based ligands designed for metal coordination studies?

Design principles include:

- Bidentate chelation : Use hydroxyethyl-piperazine groups to coordinate transition metals (e.g., Pt²⁺, Pd²⁺) in anticancer complexes .

- Thermodynamic stability assays : Measure logβ values via potentiometric titration (e.g., Pr³⁺ complexes show higher stability than alkaline earth metals) .

- Crystallographic validation : Resolve ligand geometries in metal-organic frameworks (MOFs) to guide synthetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。